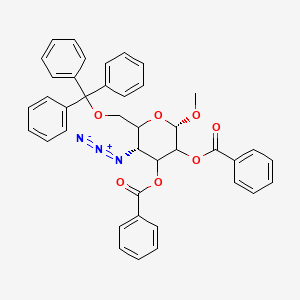

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside is a specialized compound used primarily in the field of glycobiology. This compound is significant for its role in studying the structure, synthesis, biology, and evolution of sugars. It is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

Méthodes De Préparation

The synthesis of Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside involves several stepsFor instance, the azide introduction can be accomplished at 90°C over 15 hours or by increasing the reaction temperature to 110°C within 2.5 hours, yielding the target compound in high yield (91%) . This compound is also used as an intermediate in the synthesis of nucleoside antibiotics .

Analyse Des Réactions Chimiques

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azide group can be reduced to an amine.

Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Glycobiology Research

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside is widely used in glycobiology to study carbohydrate interactions and modifications. Its azido group allows for click chemistry applications, facilitating the attachment of various biomolecules for further analysis.

Case Study: Click Chemistry in Glycobiology

In a study published in Nature Chemical Biology, researchers utilized this compound to explore glycan-protein interactions through click chemistry. The azido moiety enabled selective labeling of glycoproteins, enhancing detection sensitivity in mass spectrometry analyses .

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various glycosides and oligosaccharides, essential for pharmaceutical development.

Table: Synthetic Pathways Utilizing this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Glycosylation | Oligosaccharides | |

| Azide-Alkyne Cycloaddition | Triazole derivatives | |

| Regioselective Modification | Functionalized glycosides |

Drug Development

The structural properties of this compound make it valuable in designing drug candidates targeting carbohydrate-binding proteins. Its azido group can be transformed into various functional groups that enhance the efficacy of therapeutic agents.

Case Study: Targeting Glycoproteins

Researchers have reported using this compound to synthesize glycoprotein analogs that can effectively inhibit specific enzymes involved in disease processes. Such compounds have shown promise in preclinical trials for cancer therapies .

Bioconjugation

The compound is instrumental in bioconjugation techniques where it acts as a link between biomolecules, enabling the development of targeted drug delivery systems.

Table: Applications in Bioconjugation

Mécanisme D'action

The mechanism of action of Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical assays and therapeutic applications .

Comparaison Avec Des Composés Similaires

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside is unique due to its specific azide functionality and protective groups, which make it suitable for specialized applications in glycobiology and medicinal chemistry. Similar compounds include:

Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside: Used in carbohydrate chemistry.

Methyl 4-azido-2,3-di-O-benzoyl-4-deoxy-alpha-L-arabinopyranoside: Another azido sugar derivative used in similar applications.

These compounds share structural similarities but differ in their specific functional groups and applications.

Activité Biologique

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside (CAS 26511-50-2) is a synthetic glycosylation reagent that plays a significant role in glycobiology research. This compound is characterized by its unique structure and various biological activities, making it a subject of interest for researchers studying its potential applications in medicinal chemistry and related fields.

Chemical Structure and Properties

- Molecular Formula : C₃₁H₂₉N₃O₇

- Molecular Weight : 641.75 g/mol

- CAS Number : 26511-50-2

- Purity : ≥96% .

The compound features an azido group, which is known for its reactivity, particularly in click chemistry applications. The presence of benzoyl and trityl protecting groups enhances its stability and solubility, making it suitable for various biochemical applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives of methyl α-D-glucopyranoside, including this compound. For instance, derivatives synthesized from this compound demonstrated significant inhibitory effects against several pathogens. In particular, a related study found that certain glucopyranoside derivatives inhibited the proliferation of Ehrlich ascites carcinoma (EAC) cells by approximately 10.36%, with an IC50 value of 2602.23 μg/mL in MTT assays .

Molecular Docking Studies

Molecular docking analyses have been conducted to explore the binding affinities of these derivatives with specific target proteins. The results indicated that some compounds showed high binding energies, suggesting potential efficacy as therapeutic agents. For example, one derivative exhibited a stable conformation and favorable binding interactions with target receptors, indicating its promise in drug development .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound were assessed in various cell lines. Some derivatives were found to exhibit low cytotoxicity at concentrations below 20 µM, while others displayed concentration-dependent cytotoxic effects . This variability highlights the importance of structural modifications in determining biological activity.

Case Study 1: Antimicrobial Evaluation

A series of methyl α-D-glucopyranoside derivatives were synthesized and evaluated for their antimicrobial properties against seven pathogens. The results showed that certain derivatives had significant activity against Gram-positive and Gram-negative bacteria, indicating their potential use as antimicrobial agents .

Case Study 2: Antiproliferative Activity

In another study focusing on antiproliferative activity, derivatives of methyl α-D-glucopyranoside were tested against cancer cell lines. The findings revealed that specific compounds could inhibit cancer cell growth effectively while maintaining acceptable levels of cytotoxicity . This suggests that these derivatives could be further explored for their potential therapeutic applications in oncology.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

[(2S,5R)-5-azido-3-benzoyloxy-2-methoxy-6-(trityloxymethyl)oxan-4-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H35N3O7/c1-46-39-36(50-38(45)29-19-9-3-10-20-29)35(49-37(44)28-17-7-2-8-18-28)34(42-43-41)33(48-39)27-47-40(30-21-11-4-12-22-30,31-23-13-5-14-24-31)32-25-15-6-16-26-32/h2-26,33-36,39H,27H2,1H3/t33?,34-,35?,36?,39+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCBEOKIHHOARQ-QMKOAMETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C(C([C@@H](C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H35N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.